Propylamine Hydrobromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Propylamine Hydrobromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Propylamine hydrobromide, also known as propylammonium bromide, is a primary amine salt that is increasingly finding application in advanced materials science and as a building block in organic synthesis. This guide provides an in-depth exploration of its chemical properties, synthesis, characterization, and applications, with a particular focus on insights relevant to researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
Propylamine hydrobromide is the hydrobromide salt of propylamine. The protonation of the amino group results in the formation of the propylammonium cation, with the bromide anion serving as the counterion. This ionic nature significantly influences its physical properties compared to its free base, propylamine.
Table 1: Physicochemical Properties of Propylamine Hydrobromide [1][2][3]
| Property | Value |
| CAS Number | 4905-83-3[2][3] |
| Molecular Formula | C₃H₁₀BrN[1][3] |
| Molecular Weight | 140.02 g/mol [1][2][3] |
| Appearance | White to almost white powder or crystals[2] |
| Melting Point | 182 °C[2][3] |
| Synonyms | Propylammonium Bromide, n-Propylammonium bromide[2][3] |
Synthesis of Propylamine Hydrobromide
The synthesis of propylamine hydrobromide is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of propylamine acts as a Brønsted-Lowry base, accepting a proton from the strong acid, hydrobromic acid.[4]
Reaction Principle
The reaction can be represented by the following equation:
C₃H₇NH₂ + HBr → C₃H₇NH₃⁺Br⁻[4]
This reaction is typically exothermic and proceeds with a high yield. The resulting salt is generally a stable, crystalline solid that is easier to handle and store than the volatile and odorous free base.
Experimental Protocol: Laboratory Scale Synthesis
Objective: To synthesize propylamine hydrobromide from propylamine and hydrobromic acid.
Materials:
-
Propylamine
-
Hydrobromic acid (e.g., 48% aqueous solution)
-
Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of propylamine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric equivalent of hydrobromic acid to the stirred propylamine solution via a dropping funnel. Monitor the temperature to ensure it does not rise excessively.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
The propylamine hydrobromide salt will likely precipitate out of the solution. If not, or to maximize the yield, slowly add an excess of a non-polar solvent, such as anhydrous diethyl ether, until precipitation is complete.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.
-
Dry the purified propylamine hydrobromide under vacuum to obtain a white crystalline solid.
Causality Behind Experimental Choices:
-
The use of an ice bath is crucial to manage the exothermic nature of the acid-base neutralization, preventing potential side reactions and ensuring safety.
-
The slow, dropwise addition of the acid allows for better temperature control and prevents localized overheating.
-
The addition of a non-polar solvent like diethyl ether is a common technique for precipitating ionic salts from a more polar reaction mixture, leveraging the principle of "like dissolves like."
-
Washing the product with a cold, non-polar solvent minimizes the loss of the desired salt while effectively removing non-polar impurities.
Caption: Workflow for the synthesis of propylamine hydrobromide.
Spectroscopic and Thermal Analysis
Characterization of propylamine hydrobromide is essential to confirm its identity and purity. The following techniques are commonly employed.
Infrared (IR) Spectroscopy
The IR spectrum of propylamine hydrobromide will exhibit characteristic peaks that differ from the free base. The most notable change is the appearance of a broad and strong absorption band in the region of 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium salt. The distinct "twin peaks" of the primary amine N-H stretch around 3300-3500 cm⁻¹ in propylamine will be absent.[5] Other characteristic peaks include C-H stretching and bending vibrations. An ATR-IR spectrum of propylammonium bromide is available in the PubChem database.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of propylamine hydrobromide will show signals corresponding to the propyl chain and the ammonium protons. The protonation of the nitrogen atom will cause a downfield shift of the protons on the adjacent carbon (α-carbon) compared to the free amine. The ammonium protons (NH₃⁺) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The integration of the peaks will correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms of the propyl group. Similar to the ¹H NMR, the α-carbon will be deshielded and appear at a higher chemical shift (further downfield) due to the electron-withdrawing effect of the positively charged nitrogen atom.[6]
Mass Spectrometry (MS)
Under typical electron ionization (EI) mass spectrometry conditions, the propylamine hydrobromide salt will likely fragment. The observed spectrum will likely be that of the free propylamine, with the molecular ion peak corresponding to the mass of propylamine (m/z = 59). A prominent peak is often observed at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from the cleavage of the C-C bond beta to the nitrogen atom.[7] The presence of bromine may be indicated by its characteristic isotopic pattern if fragments containing bromine are formed.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of propylamine hydrobromide. The analysis would show the temperature at which the compound begins to decompose. For alkylammonium halides, decomposition can involve the loss of HBr and the corresponding alkene, or other degradation pathways.
Differential Scanning Calorimetry (DSC): DSC is used to measure the melting point and other thermal transitions.[8] The DSC thermogram of propylamine hydrobromide would show a sharp endothermic peak corresponding to its melting point of approximately 182 °C.[2][3]
Reactivity and Applications
Propylamine hydrobromide's reactivity is primarily centered around the propylammonium cation and the bromide anion.
General Reactivity
-
Acidity: The ammonium protons are acidic and can be removed by a base to regenerate the free propylamine.
-
Nucleophilic Substitution: The bromide anion can act as a nucleophile in certain reactions, although it is a relatively weak one.
-
Incompatible Materials: Propylamine hydrobromide is incompatible with strong oxidizing agents.[9]
Applications in Materials Science: Perovskite Solar Cells
A significant and emerging application of propylamine hydrobromide is in the fabrication of perovskite solar cells.[7][9][10] It is used as an additive or as a component in the formation of 2D and quasi-2D perovskite structures.
Role in Perovskite Formation:
-
Improved Film Quality: The addition of propylammonium bromide can lead to the formation of more uniform and pinhole-free perovskite films. This is attributed to its role in retarding the crystallization process, which allows for the growth of larger crystal grains.[11]
-
Enhanced Stability: Incorporating the larger propylammonium cation into the perovskite lattice can improve the material's stability against moisture and thermal stress.
-
Defect Passivation: The bromide ions can help to passivate defects at the grain boundaries of the perovskite material, which can reduce non-radiative recombination and improve the overall power conversion efficiency of the solar cell.
Caption: Role of propylamine hydrobromide in enhancing perovskite solar cell performance.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling propylamine hydrobromide.
Hazard Identification
Propylamine hydrobromide is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Acute Toxicity: It may be harmful if swallowed, in contact with skin, or if inhaled.[12]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[9]
-
Personal Protective Equipment:
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
The compound is hygroscopic and sensitive to air, light, and moisture; therefore, storage under an inert atmosphere is recommended.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
Propylamine hydrobromide is a versatile chemical with well-defined properties. Its primary application in the burgeoning field of perovskite solar cells highlights its importance in advanced materials research. For synthetic chemists, it serves as a stable and easy-to-handle source of the propylamine moiety. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in both research and development settings.
References
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Understanding the synergistic influence of the propylammonium bromide additive and erbium-doped CsPbI2Br for highly stable inorganic perovskite solar cells. (2023). RSC Publishing. [Link]
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PubChem. (n.d.). Propyl ammonium bromide. National Institutes of Health. [Link]
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Write the equation for the reaction between propylamine and HBr. (2023). brainly.com. [Link]
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Understanding the synergistic influence of the propylammonium bromide additive and erbium-doped CsPbI 2 Br for highly stable inorganic perovskite solar cells. (2023). RSC Publishing. [Link]
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PubChem. (n.d.). 3-Bromopropylamine hydrobromide. National Institutes of Health. [Link]
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How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine?. (2021). ResearchGate. [Link]
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YouTube. (2019). Carbon-13 NMR Spectroscopy. [Link]
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